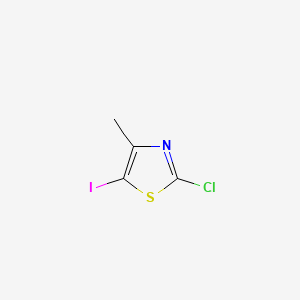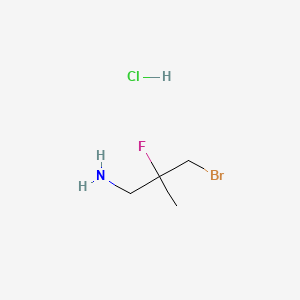
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of bromine, fluorine, and methyl groups attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride typically involves multiple steps. One common method includes the bromination of 2-fluoro-2-methylpropan-1-amine, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The presence of halogens makes it reactive towards addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides or hydroxylated derivatives.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated amines have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride exerts its effects involves interactions with specific molecular targets. The presence of halogens can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3,3,3-Trifluoropropene: Used in the synthesis of fluorinated compounds.
3-Bromo-2-hydroxypyridine: Studied for its potential as a bromodomain inhibitor.
2-Fluoro-2-methylpropan-1-amine: A related compound with similar structural features.
Uniqueness
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride is unique due to the combination of bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C4H10BrClFN |
|---|---|
Poids moléculaire |
206.48 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9BrFN.ClH/c1-4(6,2-5)3-7;/h2-3,7H2,1H3;1H |
Clé InChI |
RNQLTWVIBBFOSK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(CBr)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


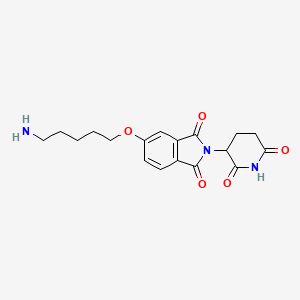
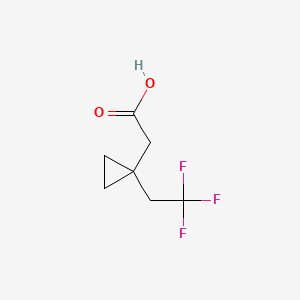
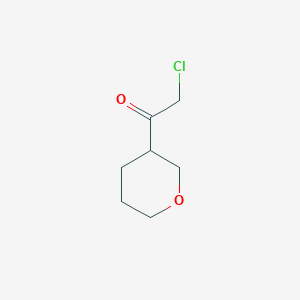
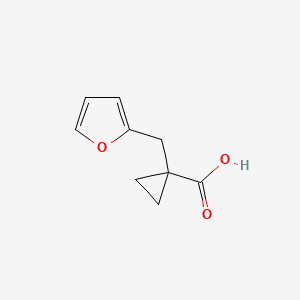


![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
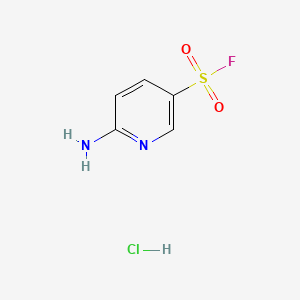
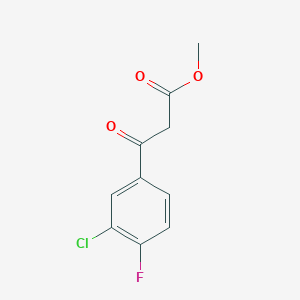
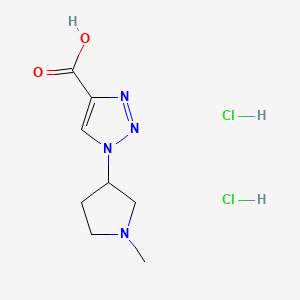


![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
